Bis(2-ethylhexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
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Overview
Description
Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate): is a complex organic compound with the molecular formula C40H80N2O4 and a molecular weight of 653.08 g/mol . This compound is characterized by its unique structure, which includes two 2-ethylhexyl groups and a dimethylaminoethyl group attached to a decanoate backbone. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo oxidation reactions, particularly at the 2-ethylhexyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides .
Biology: The compound has applications in biological research, where it is used to study the interactions of lipid-based molecules with cellular membranes .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry: Industrially, it is used as a plasticizer in the production of flexible plastics and as a surfactant in the formulation of detergents and emulsifiers .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with lipid membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability . It can also interact with proteins, potentially affecting their structure and function .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) adipate (DEHA): Another plasticizer with a similar structure but different backbone.
Bis(2-ethylhexyl) sebacate (DOS): A plasticizer with a longer aliphatic chain.
Uniqueness: Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C40H80N2O4 |
---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
2-ethylhexyl 10-[2-(dimethylamino)ethyl-[10-(2-ethylhexoxy)-10-oxodecyl]amino]decanoate |
InChI |
InChI=1S/C40H80N2O4/c1-7-11-27-37(9-3)35-45-39(43)29-23-19-15-13-17-21-25-31-42(34-33-41(5)6)32-26-22-18-14-16-20-24-30-40(44)46-36-38(10-4)28-12-8-2/h37-38H,7-36H2,1-6H3 |
InChI Key |
MDNAFHNELONBGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCC(CC)CCCC)CCN(C)C |
Origin of Product |
United States |
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